molecular formula C24H36N2O2 B14363951 2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol CAS No. 92633-22-2

2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol

Cat. No.: B14363951
CAS No.: 92633-22-2
M. Wt: 384.6 g/mol
InChI Key: NVPDRESVIUDSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol is a complex organic compound characterized by its unique molecular structure, which includes a decane backbone linked to diphenol groups through azanediylmethylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol typically involves the reaction of decane-1,10-diamine with 2-hydroxybenzaldehyde under reflux conditions in an ethanol solution. The reaction mixture is refluxed for several hours, followed by cooling to room temperature to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under appropriate conditions.

    Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated or acylated phenols

Scientific Research Applications

2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The azanediylmethylene bridges facilitate binding to metal ions, making it an effective ligand in coordination complexes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol
  • 2,2’-[Propane-1,3-diylbis(azanediylmethylene)]diphenol
  • 2,2’-[Butane-1,4-diylbis(azanediylmethylene)]diphenol

Uniqueness

2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol is unique due to its longer decane backbone, which provides greater flexibility and potential for forming extended coordination networks. This structural feature distinguishes it from similar compounds with shorter alkane backbones .

Properties

92633-22-2

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

2-[[10-[(2-hydroxyphenyl)methylamino]decylamino]methyl]phenol

InChI

InChI=1S/C24H36N2O2/c27-23-15-9-7-13-21(23)19-25-17-11-5-3-1-2-4-6-12-18-26-20-22-14-8-10-16-24(22)28/h7-10,13-16,25-28H,1-6,11-12,17-20H2

InChI Key

NVPDRESVIUDSAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCCCCCCCCCNCC2=CC=CC=C2O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.